4-Methylpyridazine-3-carboxylic Acid: Technical Profile & Applications
4-Methylpyridazine-3-carboxylic Acid: Technical Profile & Applications
The following guide provides an in-depth technical analysis of 4-Methylpyridazine-3-carboxylic acid , a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis.
Executive Summary
4-Methylpyridazine-3-carboxylic acid (CAS: 25247-28-3 ) is a pyridazine derivative characterized by a carboxylic acid moiety at position 3 and a methyl group at position 4.[1][2] Structurally analogous to nicotinic acid (pyridine-3-carboxylic acid), it serves as a vital bioisostere in drug design, offering altered polarity and hydrogen-bonding capabilities. Its primary utility lies in its role as a scaffold for synthesizing bioactive molecules, particularly in the development of anti-inflammatory agents, kinase inhibitors, and coordination complexes for biological probes.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11][12]
The compound exhibits amphoteric properties due to the basic pyridazine nitrogens and the acidic carboxyl group. It typically exists as a zwitterion in the crystalline state, contributing to its high melting point and water solubility.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| CAS Number | 25247-28-3 |
| IUPAC Name | 4-Methylpyridazine-3-carboxylic acid |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| SMILES | CC1=C(C(=O)O)N=NC=C1 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 217–221 °C (Decomposes) |
| pKa (Predicted) | ~3.2 (Acid), ~1.8 (Base conjugate) |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in non-polar solvents |
Structural Insight: Unlike pyridine derivatives, the 1,2-diazine (pyridazine) ring possesses a permanent dipole moment and two adjacent nitrogen atoms with lone pairs. This "alpha-effect" enhances the nucleophilicity of the nitrogens, making the ring more electron-deficient and the carboxylic acid more acidic than its pyridine counterpart (Nicotinic acid pKa ~4.75).
Synthetic Routes & Manufacturing[5]
The synthesis of 4-Methylpyridazine-3-carboxylic acid generally follows two primary strategies: oxidative cleavage of alkyl-substituted pyridazines or condensation of dicarbonyl precursors with hydrazine.
Route A: Selective Oxidation (Industrial Preferred)
The most direct route involves the selective oxidation of 3,4-dimethylpyridazine . The methyl group at position 3 is more activated (alpha to nitrogen) and susceptible to oxidation than the position 4 methyl group, but rigorous control is required to prevent over-oxidation to the dicarboxylic acid.
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Reagents: Potassium Permanganate (KMnO₄) or Selenium Dioxide (SeO₂).
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Conditions: Aqueous reflux (KMnO₄) or Pyridine reflux (SeO₂).
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Mechanism: Radical oxidation of the benzylic-like C-H bonds.
Route B: Condensation Strategy (De Novo Synthesis)
This method constructs the pyridazine ring from acyclic precursors.
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Precursors: Hydrazine hydrate + Ethyl 2,3-dioxobutanoate derivative (or related 1,4-dicarbonyl equivalent).
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Process: Cyclocondensation yields the ester, which is subsequently hydrolyzed to the acid.
Visualization: Synthetic Pathway
The following diagram illustrates the oxidative and condensation pathways.
Figure 1: Divergent synthetic pathways for the production of 4-Methylpyridazine-3-carboxylic acid.
Chemical Reactivity & Functionalization
The chemical behavior of 4-Methylpyridazine-3-carboxylic acid is dominated by the electron-deficient nature of the pyridazine ring and the reactivity of the carboxyl group.
Decarboxylation
Like many heteroaromatic carboxylic acids, this compound is prone to thermal decarboxylation.
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Condition: Heating above 220°C or in the presence of copper catalysts.
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Implication: Reactions requiring high heat must be carefully monitored or performed under mild conditions to preserve the carboxyl moiety.
Coordination Chemistry (Ligand Behavior)
The proximity of the N2 nitrogen and the carboxyl oxygen allows the molecule to act as a bidentate (N,O) chelating ligand .
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Complexes: Forms stable complexes with transition metals like Ruthenium (Ru) and Copper (Cu).
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Application: These complexes are investigated for anti-biofilm and anticancer properties, as the metal center can enhance the bioavailability of the organic scaffold.
Divergent Functionalization Map
The molecule serves as a core scaffold for library generation.
Figure 2: Functionalization logic and downstream derivatives.
Pharmaceutical Applications
Drug Discovery[9]
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Bioisostere for Nicotinic Acid: The pyridazine ring is less lipophilic than pyridine (logP ~ -0.7 vs +0.8), improving water solubility of drug candidates.
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Kinase Inhibition: Derivatives of pyridazine-3-carboxylic acid are frequently screened as ATP-competitive inhibitors due to the ability of the N-N bond to accept hydrogen bonds in the kinase hinge region.
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Anti-Inflammatory Agents: Research indicates that esters and amides derived from this acid can inhibit cyclooxygenase (COX) enzymes, suppressing prostaglandin synthesis.
Specific Case Study: Minaprine Analogs
While Minaprine itself is an amino-pyridazine, the 3-carboxylic acid derivatives are explored as metabolites or structural analogs to separate the psychotropic effects from potential toxicity.
Experimental Protocol: Amide Coupling (Standard Procedure)
Objective: Synthesis of a 4-methylpyridazine-3-carboxamide derivative (General Protocol).
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Activation: Dissolve 4-Methylpyridazine-3-carboxylic acid (1.0 eq) in dry DMF under Nitrogen atmosphere.
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Coupling Reagent: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature to form the activated ester.
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Amine Addition: Add the target amine (1.1 eq) dropwise.
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Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = MW of Acid + MW of Amine - 18).
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Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.
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Purification: Flash column chromatography (MeOH/DCM gradient).
Critical Note: Avoid using acid chlorides (SOCl₂) if possible, as the pyridazine ring can form insoluble salts or undergo side reactions under harsh acidic conditions. HATU/EDC coupling is preferred.
Safety & Handling
GHS Classification:
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Precautions:
-
Use in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place. The compound is stable but hygroscopic.
References
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Synblock Chemical Data. (2024). 4-methylpyridazine-3-carboxylic acid Product Specifications. Retrieved from
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Świderski, G., et al. (2024).[6] Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. Retrieved from
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PubChem Database. (2024). Compound Summary for CAS 25247-28-3. National Center for Biotechnology Information. Retrieved from
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CymitQuimica. (2024).[7] Reactivity of 4-Methylpyridazine-3-carboxylic acid with diethyl malonate. Retrieved from
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Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methylpyridazine-3-carboxylic acid. Retrieved from
Sources
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